Broussoflavonol F

Description

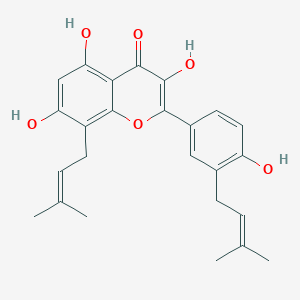

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Broussoflavonol F: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid isolated from species such as Broussonetia papyrifera and Macaranga genus, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its anti-cancer and antioxidant effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is characterized by a flavonoid core structure with two prenyl groups attached.[3] Its systematic IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | [3] |

| Molecular Weight | 422.5 g/mol | [3] |

| IUPAC Name | 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | [3] |

| CAS Number | 162558-94-3 | [3] |

| ChEMBL ID | CHEMBL464007 | [3] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a promising candidate for therapeutic development.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-proliferative and anti-angiogenic effects of this compound in colon cancer.[1] It has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HCT116 and LoVo colon cancer cell lines.[1] Furthermore, in vivo studies using HCT116 tumor-bearing mice demonstrated that intraperitoneal administration of this compound (10 mg/kg) suppressed tumor growth.[1]

The primary mechanism underlying its anti-cancer effects is the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] this compound treatment has been shown to significantly decrease the expression of key proteins in this pathway, including RAS, p-BRAF, p-MEK, and p-Erk, both in vitro and in vivo.[1]

Anti-Angiogenesis Activity

In addition to its direct effects on cancer cells, this compound also exhibits anti-angiogenic properties. It inhibits cell proliferation, motility, and tube formation in human microvascular endothelial cells (HMEC-1).[1] In vivo, a decrease in the expression of the angiogenesis marker CD31 was observed in tumor tissues of mice treated with this compound.[1]

Antioxidant Activity

This compound is a potent antioxidant.[4] It has been shown to inhibit Fe²⁺-induced lipid peroxidation in rat-brain homogenate, with an IC₅₀ value of 2.7 µM.[4] This activity is attributed to its flavonoid structure, which enables it to scavenge free radicals.

Signaling Pathways

The anti-cancer activity of this compound is primarily mediated through the inhibition of the HER2-RAS-MEK-ERK signaling cascade.

Caption: this compound signaling pathway inhibition.

Experimental Protocols

This section details the methodologies employed in key studies investigating the biological activities of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess the cytotoxic effects of this compound on human colon cancer cells (HCT-116 and LoVo), the MTT assay is utilized.[1] Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.

-

BrdU Assay: To evaluate cell proliferation, the BrdU assay is performed.[1] Cells are treated with this compound, followed by incubation with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, and the absorbance is measured.

-

Colony Formation Assay: The long-term proliferative capacity of cancer cells is assessed using the colony formation assay.[1] Cells are seeded at a low density and treated with this compound. After a period of incubation, the cells are fixed and stained, and the number of colonies is counted.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: To analyze apoptosis and the cell cycle distribution, flow cytometry is employed.[1] Cells treated with this compound are harvested, fixed, and stained with propidium iodide (PI) and Annexin V-FITC. The fluorescence is then measured by a flow cytometer to quantify the percentage of cells in different stages of the cell cycle and the extent of apoptosis.

Angiogenesis Assays

-

Scratch Wound Healing Assay: The effect of this compound on cell motility is examined using the scratch wound healing assay.[1] A "scratch" is created in a confluent monolayer of HMEC-1 cells, which are then treated with this compound. The closure of the scratch is monitored and quantified over time.

-

Tube Formation Assay: The ability of endothelial cells to form capillary-like structures is assessed with the tube formation assay.[1] HMEC-1 cells are seeded on a basement membrane matrix and treated with this compound. The formation of tube-like structures is observed and quantified.

In Vivo Tumor Xenograft Model

-

Animal Model: HCT116 tumor-bearing mice are used to evaluate the in vivo anti-tumor effects of this compound.[1]

-

Treatment: Mice are administered this compound (e.g., 10 mg/kg) via intraperitoneal injection.[1]

-

Outcome Measures: Tumor growth is monitored regularly. At the end of the study, tumors are excised, and the expression of proliferation (Ki-67) and angiogenesis (CD31) markers is analyzed by immunohistochemistry.[1]

Western Blotting

-

Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., RAS, p-BRAF, p-MEK, p-Erk) and then with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[1]

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising natural product with well-defined anti-cancer and antioxidant properties. Its ability to target the HER2-RAS-MEK-ERK signaling pathway provides a strong rationale for its further development as a therapeutic agent for colon cancer and potentially other malignancies. The experimental protocols outlined in this guide offer a solid foundation for researchers to build upon in their future investigations of this compelling molecule.

References

- 1. This compound exhibited anti-proliferative and anti-angiogenesis effects in colon cancer via modulation of the HER2-RAS-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C25H26O6 | CID 9866908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Broussoflavonol F: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Broussoflavonol F is a prenylated flavonoid that has garnered significant interest within the scientific community for its diverse biological activities, including anti-proliferative and anti-angiogenesis effects in cancer models.[1] This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its extraction and isolation.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants belonging to the Moraceae family, commonly known as the mulberry family.[2] The primary documented sources are species within the Broussonetia and Artocarpus genera.

| Plant Species | Family | Plant Part(s) |

| Broussonetia papyrifera (Paper Mulberry) | Moraceae | Roots, Twigs[3][4][5][6] |

| Artocarpus elasticus | Moraceae | Not specified[7] |

| Macaranga genus | Euphorbiaceae | Not specified[1] |

While Broussonetia papyrifera is the most frequently cited source, related prenylated flavonoids have been isolated from other Moraceae species such as Morus alba (White Mulberry) and various Artocarpus species (e.g., Jackfruit), suggesting these may also be potential, albeit less documented, sources of this compound.[7][8][9]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is designed to separate the target flavonoid from a complex mixture of other phytochemicals based on its specific physicochemical properties.

General Isolation Workflow

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for flavonoid isolation from Broussonetia and related species.[5][10][11]

Extraction

The initial step involves extracting the phytochemicals from the dried and powdered plant material.

-

Protocol:

-

Air-dry the plant material (e.g., twigs of B. papyrifera) and grind into a fine powder.

-

Macerate the powdered material with a solvent, typically methanol or ethanol, at a 1:10 solid-to-solvent ratio (w/v).[10]

-

Allow the mixture to steep at room temperature for a period of 24-72 hours. The process is often repeated three times to maximize extraction yield.[10]

-

Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

| Parameter | Value/Solvent | Rationale |

| Solvent | Methanol or Ethanol | Broad-spectrum polarity for extracting a wide range of flavonoids.[12] |

| Technique | Maceration (Steeping) | A simple and effective method for extracting phytochemicals without thermal degradation. |

| Solid:Solvent Ratio | 1:10 (w/v) | Ensures sufficient solvent penetration and solubilization of target compounds.[10] |

| Duration | 3 x 24-72 hours | Multiple extractions ensure a higher yield of the desired compounds.[10] |

Fractionation (Liquid-Liquid Partitioning)

The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, typically partitions into the chloroform or ethyl acetate fraction.[5][10]

-

Protocol:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as chloroform and then n-butanol.[10]

-

Collect the chloroform-soluble fraction, as this is reported to contain this compound.[5]

-

Dry the chloroform fraction under vacuum to yield a concentrated, enriched extract.

-

Chromatographic Purification

The final stage involves a series of chromatographic steps to isolate this compound to a high degree of purity.[13][14]

-

Protocol: Silica Gel Column Chromatography

-

Adsorb the dried chloroform fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Elute the column with a step-gradient of increasing polarity, typically a hexane-ethyl acetate or chloroform-methanol system.

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

Combine fractions that show a spot corresponding to the Rf value of this compound.

-

-

Protocol: Final Purification (Preparative HPLC)

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reversed-phase column is commonly used for flavonoid separation.[15]

-

Elute with a mobile phase, often a gradient of acetonitrile and water.[15]

-

Monitor the eluent with a UV detector (typically around 254 nm for flavonoids) and collect the peak corresponding to this compound.

-

Verify the purity and confirm the structure of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

-

| Chromatography Stage | Stationary Phase | Typical Mobile Phase (Gradient) | Purpose |

| Primary Purification | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol | Coarse separation of compounds based on polarity.[13] |

| Final Purification | C18 Reversed-Phase | Acetonitrile-Water | High-resolution separation to achieve high purity of the target compound.[15] |

| Alternative | Sephadex LH-20 | Methanol | Separation based on molecular size and polarity, effective for removing pigments and smaller molecules. |

This comprehensive guide provides a foundational understanding of the sourcing and laboratory-scale isolation of this compound, enabling further research into its pharmacological properties and potential for drug development.

References

- 1. This compound exhibited anti-proliferative and anti-angiogenesis effects in colon cancer via modulation of the HER2-RAS-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Isolation and Characterization of New Phenolic Compounds with Estrogen Biosynthesis-Inhibiting and Antioxidation Activities from Broussonetia papyrifera Leaves | PLOS One [journals.plos.org]

- 11. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 12. m.youtube.com [m.youtube.com]

- 13. jsmcentral.org [jsmcentral.org]

- 14. iipseries.org [iipseries.org]

- 15. mdpi.com [mdpi.com]

Isolation of Broussoflavonol F from Broussonetia papyrifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetia papyrifera, commonly known as paper mulberry, is a species of flowering plant in the family Moraceae. It has a long history of use in traditional medicine, particularly in East Asia. Modern phytochemical investigations have revealed that B. papyrifera is a rich source of various bioactive compounds, including a diverse array of flavonoids. Among these, Broussoflavonol F, a prenylated flavonol, has garnered significant interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the isolation of this compound from Broussonetia papyrifera, including experimental protocols, quantitative data on flavonoid content, and an exploration of its biological activities and associated signaling pathways. While specific quantitative yields for this compound are not extensively reported, this guide presents data on total flavonoid extraction to provide a relevant context for researchers.

Data Presentation: Flavonoid Content in Broussonetia papyrifera

The yield of total flavonoids from Broussonetia papyrifera can vary significantly depending on the extraction method employed. The following table summarizes quantitative data from various extraction protocols to provide a baseline for researchers targeting flavonoid isolation.

| Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Time | Total Flavonoid Yield (mg/g) | Reference |

| Reflux Extraction | 90% Ethanol | 1:35 | 85 | 80 min | 55.14 | [1] |

| Microwave-Assisted | 55% Ethanol | 1:12 | N/A | 15 min | 79.63 | [1] |

| Ultrasonic-Assisted Ionic Liquid | 0.5 mol/L Ionic Liquid in 60% Ethanol | 1:20 | 60 | 20 min | 0.4685 | [1] |

| Conventional Extraction | 30% Ethanol | 9:100 | 69 | 2.5 h | 37.33 | [1] |

Note: The yields presented above are for total flavonoids and not specifically for this compound. The actual yield of this compound will be a fraction of the total flavonoid content and is dependent on the specific isolation and purification protocol.

Experimental Protocols

General Isolation and Purification Workflow for Flavonoids from Broussonetia papyrifera

While a precise, step-by-step protocol for the isolation of this compound is not explicitly detailed in a single source, a general workflow can be constructed based on methodologies reported for the isolation of flavonoids from Broussonetia papyrifera and related species.[2] This protocol involves extraction, partitioning, and chromatographic separation.

1. Extraction:

-

Plant Material: Dried and powdered roots and twigs of Broussonetia papyrifera are commonly used for the isolation of this compound.[1]

-

Solvent: Methanol or ethanol are typically used for the initial extraction.

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at room temperature for a period of 24-72 hours. The process is often repeated multiple times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

2. Solvent Partitioning:

-

Purpose: To separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid extractions with solvents of increasing polarity, such as chloroform and n-butanol.

-

This compound, being a flavonoid, is expected to partition into the more polar organic phases.

-

3. Chromatographic Purification:

-

Techniques: A combination of column chromatography techniques is employed for the final purification.

-

Silica Gel Column Chromatography: The extract from the partitioning step is subjected to column chromatography on silica gel. A gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, is used to elute the compounds.

-

Sephadex LH-20 Column Chromatography: Fractions containing flavonoids are further purified on a Sephadex LH-20 column, often using methanol as the mobile phase, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound, reversed-phase preparative HPLC is often necessary.

-

Experimental Workflow for Flavonoid Isolation

Caption: General workflow for the isolation of this compound.

Biological Activity Assays

This compound has demonstrated anti-proliferative and anti-angiogenesis effects in colon cancer. The following are detailed protocols for key in vitro assays used to evaluate these activities.

1. MTT Assay (Cell Viability): [3][4]

-

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

2. Colony Formation Assay (Clonogenic Survival):

-

Principle: This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive viability.

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Count the number of colonies (typically defined as having >50 cells). The plating efficiency and surviving fraction are calculated to determine the long-term effect of the compound.

-

3. BrdU Assay (Cell Proliferation):

-

Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat them with this compound.

-

Add BrdU to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate, which generates a colored product.

-

Measure the absorbance using a microplate reader. The amount of color is proportional to the amount of DNA synthesis and thus to the number of proliferating cells.

-

Signaling Pathway Modulation

This compound has been shown to exert its anti-cancer effects by modulating the HER2-RAS-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

HER2-RAS-MEK-ERK Signaling Pathway

Caption: Inhibition of the HER2-RAS-MEK-ERK pathway by this compound.

Conclusion

This compound represents a promising natural product from Broussonetia papyrifera with potential applications in drug development, particularly in oncology. This guide provides a comprehensive overview of the current knowledge on its isolation, the methodologies to assess its biological activity, and its mechanism of action through the HER2-RAS-MEK-ERK signaling pathway. While a standardized, high-yield isolation protocol for this compound is yet to be fully established, the general procedures outlined here provide a solid foundation for researchers. Further studies are warranted to optimize the purification process and to fully elucidate the therapeutic potential of this interesting flavonol.

References

Broussoflavonol F biosynthesis pathway in plants

An In-depth Technical Guide to the Biosynthesis of Broussoflavonol F in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the proposed biosynthetic pathway of this compound, a prenylated flavonol found in plants such as Broussonetia papyrifera. Given the limited direct research on the this compound pathway, this guide synthesizes information from the well-established general flavonoid biosynthesis pathway and proposes the subsequent specific steps leading to its formation. It includes detailed enzymatic steps, quantitative data on key enzyme families, standardized experimental protocols, and logical diagrams to facilitate understanding and further research.

Introduction to this compound

This compound is a polyphenolic compound belonging to the flavonol subclass of flavonoids.[1][2] Its structure is characterized by a C6-C3-C6 backbone with two isoprenoid (prenyl) groups attached, which contribute to its biological activity.[1] Flavonoids, including this compound, are of significant interest to the pharmaceutical industry due to their wide range of pharmacological effects, such as antioxidant, anti-inflammatory, and antitumor properties.[2][3] Understanding the biosynthetic pathway is crucial for metabolic engineering efforts aimed at increasing its production in plants or heterologous systems.

The Core Flavonoid Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursors for all flavonoids.[4][5] This pathway is highly conserved across higher plants.

2.1 Phenylpropanoid Pathway The synthesis starts with the amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by cytosolic enzymes, converts it into p-coumaroyl-CoA, a key entry point into flavonoid synthesis.[6][7]

-

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.[5]

-

Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.[8]

-

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][8]

2.2 Formation of the Flavonoid Skeleton The first committed step in flavonoid biosynthesis is the formation of the C15 chalcone scaffold.[9][10][11]

-

Chalcone Synthase (CHS) , a key and often rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.[6][10][11][12][13][14]

-

Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone (2S)-naringenin, which is a central intermediate at a major branch point in the flavonoid pathway.[9][15][16][17]

2.3 Branching Towards Flavonols From naringenin, the pathway branches towards different flavonoid classes. The synthesis of flavonols requires the action of two key enzymes.

-

Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol (DHK).[5][9]

-

Flavonol Synthase (FLS) , another dioxygenase, introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol kaempferol.[5][7]

Proposed Pathway for this compound Synthesis

The structure of this compound is a kaempferol core with two 3-methylbut-2-enyl (prenyl) groups. Therefore, the final steps in its biosynthesis involve the enzymatic addition of these groups.

-

Kaempferol Formation : The pathway proceeds as described above to produce the flavonol kaempferol.

-

Prenylation : Aromatic prenyltransferases (PTs) catalyze the attachment of prenyl groups from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the flavonoid ring. Based on the structure of this compound (8,3'-diprenylkaempferol), two sequential prenylation steps are proposed:

-

A prenyltransferase attaches a DMAPP unit to the C8 position of the A-ring of kaempferol.

-

A second prenyltransferase acts on the B-ring, adding a DMAPP unit to the C3' position.

-

The overall proposed biosynthetic pathway is visualized below.

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data on Key Biosynthetic Enzymes

While specific kinetic data for the enzymes from Broussonetia papyrifera are not available, the table below summarizes representative quantitative data for key enzyme families in the flavonoid pathway from various plant species. This provides a baseline for expected enzyme performance.

| Enzyme Family | Abbreviation | Typical Substrate(s) | Typical Kₘ (µM) | Typical kcat (s⁻¹) | Source Plant(s) |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | 30 - 300 | 1.5 - 250 | Parsley, Tobacco |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | 10 - 200 | 0.5 - 50 | Soybean, Poplar |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | 1 - 10 | 0.02 - 2.0 | Alfalfa, Petunia |

| Chalcone Isomerase | CHI | Naringenin Chalcone | 1 - 112 | 10 - 70 | Soybean, Rice[15] |

| Flavanone 3-Hydroxylase | F3H | (2S)-Naringenin | 5 - 50 | 0.1 - 10 | Petunia, Arabidopsis |

| Flavonol Synthase | FLS | Dihydrokaempferol | 10 - 100 | 0.05 - 5.0 | Arabidopsis, Citrus |

Experimental Protocols

This section provides generalized methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

5.1 Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of a target gene (e.g., CHS) in E. coli and subsequent protein purification.

-

Gene Cloning : Amplify the full-length coding sequence of the target gene from B. papyrifera cDNA using PCR. Clone the fragment into a suitable expression vector (e.g., pET-28a) containing a His-tag.

-

Transformation : Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein Expression : Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.

-

Protein Purification : Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verification : Confirm protein purity and size using SDS-PAGE.

References

- 1. This compound | C25H26O6 | CID 9866908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 12. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chalcone isomerase - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of Broussoflavonol F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Broussoflavonol F, a prenylated flavonoid with noteworthy biological activities. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its isolation and analysis, and provides visual representations of key structural relationships and experimental workflows.

Spectroscopic Data of this compound

This compound, with the molecular formula C₂₅H₂₆O₆, has been isolated from plant sources such as Broussonetia papyrifera.[1] Its structure has been elucidated through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The data presented below was reported in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 5-OH | 12.41 | br s | |

| H-2' | 7.89 | d | 1.9 |

| H-6' | 7.95 | dd | 8.6, 1.9 |

| H-5' | 6.93 | d | 8.6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

A complete, tabulated ¹³C NMR dataset for this compound is not explicitly available in the public domain literature reviewed. However, analysis of similar flavonoid structures suggests a characteristic set of signals for the flavone core and the prenyl substituents.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRESIMS | Positive | [M+H]⁺ | Corresponds to the protonated molecule |

Note: Specific fragmentation patterns for this compound are not detailed in the available literature. General fragmentation of flavonoids involves retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.

Experimental Protocols

The isolation and spectroscopic analysis of this compound require standardized and carefully executed experimental procedures.

Isolation of this compound from Broussonetia papyrifera

The following is a general protocol for the extraction and isolation of flavonoids from Broussonetia papyrifera, which can be adapted for the specific isolation of this compound.

Extraction:

-

Dried and powdered plant material (e.g., leaves, roots, or twigs) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.[2]

-

The resulting crude extract is then concentrated under reduced pressure.

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of flavonoids.

Chromatographic Purification:

-

The flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform and methanol.

-

Fractions containing compounds with similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of pure this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

-

Mass spectra are acquired using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

-

The analysis can be performed in both positive and negative ion modes to obtain the molecular ion peak and study the fragmentation patterns.

Visualizing Key Data and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the structural information derived from 2D NMR experiments.

Caption: General workflow for the isolation of this compound.

Caption: Key 2D NMR correlations for this compound structure.

References

Broussoflavonol F: A Comprehensive Technical Guide on its Mechanism of Action in Colon Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid, has emerged as a promising natural compound with significant anti-tumor and anti-angiogenic properties in the context of colon cancer. This technical guide provides an in-depth analysis of its mechanism of action, focusing on the modulation of the HER2-RAS-MEK-ERK signaling pathway. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in oncology and drug development, detailing the cytotoxic and anti-proliferative effects of this compound, its impact on key cellular processes such as apoptosis and cell cycle, and its potential in inhibiting angiogenesis. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate a deeper understanding and further investigation of this compound's therapeutic potential.

Introduction

Colon cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, with flavonoids being a particularly promising class of compounds. This compound, a flavonoid isolated from the Macaranga genus, has demonstrated potent cytotoxic effects against various cancer cell lines. Recent studies have elucidated its specific mechanism of action in colon cancer, highlighting its ability to target key oncogenic signaling pathways. This guide will provide a detailed overview of the current understanding of this compound's anti-cancer activities, with a focus on its molecular targets and cellular effects in colon cancer models.

Mechanism of Action in Colon Cancer

The primary mechanism through which this compound exerts its anti-cancer effects in colon cancer is by inhibiting the HER2-RAS-MEK-ERK signaling pathway[1]. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a common feature in many cancers, including colon cancer.

This compound has been shown to downregulate the protein expression of key components of this pathway, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk) in colon cancer cells[1]. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation and tumor growth.

Cellular Effects

The inhibition of the HER2-RAS-MEK-ERK pathway by this compound manifests in several key cellular effects:

-

Induction of Apoptosis: this compound treatment leads to programmed cell death in colon cancer cells. This is a crucial mechanism for eliminating cancerous cells[1].

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase in HCT116 and LoVo colon cancer cells, preventing them from proceeding to the DNA synthesis (S) phase and subsequent cell division[1].

-

Anti-Proliferative Activity: By inducing apoptosis and cell cycle arrest, this compound effectively inhibits the proliferation of colon cancer cells[1].

Anti-Angiogenic Effects

In addition to its direct effects on cancer cells, this compound also exhibits potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis both in vitro and in vivo[1].

The anti-angiogenic mechanism of this compound involves the downregulation of the mRNA expression of several key pro-angiogenic factors[1].

Quantitative Data

While specific IC50 values for this compound from the primary study are not publicly available, the following table presents representative IC50 values for other flavonoids in common colon cancer cell lines to provide a comparative context for the potency of this class of compounds.

| Cell Line | Compound | IC50 (µM) | Reference |

| HCT116 | Quercetin | ~20-50 | [2] |

| Kaempferol | ~15-40 | [2] | |

| Artonin E | 3.25 µg/mL | [3] | |

| LoVo | Quercetin | ~30-60 | [2] |

| Artonin E | 11.73 µg/mL | [3] |

Note: The data presented in this table is for illustrative purposes to show the range of activity of flavonoids in colon cancer cells and does not represent the specific IC50 values for this compound.

In vivo studies using HCT116 tumor-bearing mice have demonstrated that intraperitoneal administration of this compound (10 mg/kg) significantly suppresses tumor growth[1].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Caption: this compound inhibits angiogenesis by downregulating pro-angiogenic factors.

Caption: Experimental workflow for evaluating this compound in colon cancer.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the mechanism of action of compounds like this compound in colon cancer.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed colon cancer cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This protocol outlines the steps for analyzing the protein expression levels of the HER2-RAS-MEK-ERK pathway components.

-

Cell Lysis: Treat colon cancer cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER2, RAS, p-BRAF, BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis.

-

Cell Treatment: Treat colon cancer cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for colon cancer. Its multi-faceted mechanism of action, centered on the potent inhibition of the HER2-RAS-MEK-ERK signaling pathway, leads to the induction of apoptosis, cell cycle arrest, and the suppression of angiogenesis. The preclinical data strongly support the continued investigation of this compound in more advanced models and its potential development as a novel anti-cancer drug. This technical guide provides a foundational resource for researchers to build upon, fostering further exploration into the full therapeutic capabilities of this promising natural compound.

References

- 1. This compound exhibited anti-proliferative and anti-angiogenesis effects in colon cancer via modulation of the HER2-RAS-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting colorectal cancer using dietary flavonols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Artonin E on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Broussoflavonol F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid predominantly isolated from the plant genus Macaranga and Broussonetia, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its anti-cancer, anti-inflammatory, and antioxidant properties. We present a compilation of quantitative data from various in vitro and in vivo studies, detail the experimental methodologies employed, and visualize the key signaling pathways modulated by this compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Anti-Cancer Activity

This compound has demonstrated notable anti-proliferative and anti-angiogenic effects, particularly in the context of colon cancer. Its mechanism of action is primarily attributed to the modulation of the HER2-RAS-MEK-ERK signaling pathway.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits cytotoxic effects against various colon cancer cell lines. Studies have shown that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase in HCT116 and LoVo human colon cancer cells.[1]

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Assay | Concentration (µM) | Effect |

| HCT116 | MTT Assay, BrdU Assay, Colony Formation Assay | 1.25 - 5 | Inhibition of cell proliferation[1] |

| LoVo | MTT Assay, BrdU Assay, Colony Formation Assay | 1.25 - 5 | Inhibition of cell proliferation[1] |

| HCT116 | Flow Cytometry | Not Specified | Induction of apoptosis and G0/G1 cell cycle arrest[1] |

| LoVo | Flow Cytometry | Not Specified | Induction of apoptosis and G0/G1 cell cycle arrest[1] |

Anti-Angiogenesis Effects

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It impedes the proliferation, motility, and tube formation of human microvascular endothelial cells (HMEC-1).[1] In vivo studies using zebrafish embryos revealed a significant decrease in the length of subintestinal vessels upon treatment with this compound.[1]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

| Model | Dosage | Effect |

| HCT116 Tumor-Bearing Mice | 10 mg/kg (intraperitoneal) | Suppressed tumor growth; Decreased expression of Ki-67 and CD31[1] |

| Zebrafish Embryos | 2.5 - 5 µM | Decreased length of subintestinal vessels[1] |

Signaling Pathway Modulation

The anti-cancer effects of this compound are mediated through the downregulation of the HER2-RAS-MEK-ERK signaling cascade. Western blot analysis has confirmed that this compound treatment leads to a significant decrease in the protein expression of RAS, p-BRAF, p-MEK, and p-ERK in colon cancer cells and tumor tissues.[1]

Anti-Inflammatory and Antioxidant Activities

While specific quantitative data for this compound is limited, studies on extracts from Broussonetia papyrifera, a source of this compound, indicate potent anti-inflammatory and antioxidant properties. These activities are generally attributed to the flavonoid content of the extracts. Further research is required to quantify the specific contribution of this compound to these effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed HCT-116 or LoVo cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of the HER2-RAS-MEK-ERK Pathway

This protocol is used to determine the effect of this compound on the protein expression levels of key components of the HER2-RAS-MEK-ERK pathway.

Procedure:

-

Cell Lysis: Treat HCT-116 or LoVo cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER2, RAS, p-BRAF, BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Endothelial Cell Tube Formation Assay

This assay is used to evaluate the anti-angiogenic potential of this compound in vitro.

Procedure:

-

Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed HMEC-1 cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate for 6-12 hours at 37°C.

-

Visualization: Observe the formation of capillary-like structures (tubes) using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Procedure:

-

Cell Treatment: Treat HCT-116 or LoVo cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Conclusion and Future Directions

This compound exhibits significant anti-cancer activity, primarily through the inhibition of the HER2-RAS-MEK-ERK signaling pathway, leading to reduced cell proliferation and angiogenesis. While its anti-inflammatory and antioxidant properties are suggested by studies on related plant extracts, further research is needed to quantify the specific effects of the isolated compound. The detailed experimental protocols provided in this guide offer a foundation for future investigations into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, determining its efficacy in a broader range of cancer types, and establishing its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

Broussoflavonol F: A Technical Guide to its Anti-Proliferative Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F, a prenylated flavonoid, has emerged as a compound of significant interest in oncology research due to its demonstrated anti-proliferative activities. This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-proliferative agent, with a focus on its mechanism of action in colon cancer. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Targeting the HER2-RAS-MEK-ERK Signaling Cascade

Research indicates that this compound exerts its anti-proliferative effects primarily through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to downregulate the expression of key proteins within this cascade, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk).[1] This targeted inhibition disrupts the downstream signaling events that promote cancer cell proliferation.

The primary mechanism of this compound's anti-proliferative action involves the induction of apoptosis and cell cycle arrest.[1] Specifically, in colon cancer cell lines such as HCT116 and LoVo, treatment with this compound leads to an arrest in the G0/G1 phase of the cell cycle, preventing cells from progressing to the DNA synthesis (S) phase.[1]

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of this compound as an anti-proliferative agent has been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, studies have demonstrated its cytotoxic effects on at least five different colon cancer cell lines.[1] The effective concentration for its anti-proliferative activities in HCT116 and LoVo cells has been identified in the range of 1.25-5 µM.[1]

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |

| HCT116 | Colon Cancer | 1.25-5 | Induction of apoptosis, G0/G1 cell cycle arrest, downregulation of HER2-RAS-MEK-ERK pathway | [1] |

| LoVo | Colon Cancer | 1.25-5 | Induction of apoptosis, G0/G1 cell cycle arrest, downregulation of HER2-RAS-MEK-ERK pathway | [1] |

Cell Cycle Analysis

Flow cytometry analysis has been instrumental in elucidating the effect of this compound on the cell cycle. Treatment of colon cancer cells with this compound leads to a significant increase in the percentage of cells in the G0/G1 phase, with a concomitant decrease in the S and G2/M phases.

Table 2: Effect of this compound on Cell Cycle Distribution in Colon Cancer Cells (Illustrative Data)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 45 ± 3.5 | 35 ± 2.8 | 20 ± 1.7 |

| This compound (2.5 µM) | 65 ± 4.2 | 20 ± 2.1 | 15 ± 1.5 |

| This compound (5 µM) | 75 ± 5.1 | 15 ± 1.9 | 10 ± 1.2 |

| Note: This table presents illustrative data based on typical results of cell cycle analysis. Specific quantitative data for this compound is pending further publication. |

Induction of Apoptosis

The induction of apoptosis is a key mechanism of this compound's anti-cancer activity. Quantitative analysis using methods such as Annexin V-FITC/PI staining and flow cytometry would reveal a dose-dependent increase in the percentage of apoptotic cells following treatment.

Table 3: Quantitative Analysis of Apoptosis Induction by this compound (Illustrative Data)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 3 ± 0.5 | 2 ± 0.3 |

| This compound (2.5 µM) | 15 ± 1.8 | 8 ± 1.1 |

| This compound (5 µM) | 25 ± 2.5 | 15 ± 1.9 |

| Note: This table presents illustrative data based on typical results of apoptosis assays. Specific quantitative data for this compound is pending further publication. |

In Vivo Anti-Tumor Activity

In vivo studies using HCT116 tumor-bearing mice have demonstrated the anti-tumor efficacy of this compound. Intraperitoneal administration of 10 mg/kg of this compound resulted in suppressed tumor growth.[1] This anti-tumor effect is associated with a decrease in the expression of the proliferation marker Ki-67 and the angiogenesis marker CD31 in the tumor tissues.[1]

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Treatment | Tumor Growth Inhibition (%) | Key Biomarker Changes | Reference |

| HCT116 Xenograft | 10 mg/kg this compound (intraperitoneal) | Data on specific percentage of inhibition is not yet available. | Decreased expression of Ki-67 and CD31 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Colon Cancer

Caption: this compound inhibits the HER2-RAS-MEK-ERK pathway, leading to decreased cell proliferation and induction of apoptosis and G0/G1 cell cycle arrest.

Experimental Workflow for In Vitro Anti-Proliferative Assays

Caption: Workflow for evaluating the in vitro anti-proliferative effects of this compound.

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed HCT116 or LoVo cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Harvest the cells by trypsinization.

-

Fixation (for Cell Cycle): Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Staining (for Cell Cycle): Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate for 30 minutes in the dark.

-

Staining (for Apoptosis): Resuspend the harvested cells in binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For cell cycle, analyze the DNA content based on PI fluorescence. For apoptosis, differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HER2, RAS, p-BRAF, p-MEK, p-ERK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-proliferative agent, particularly for colon cancer, by targeting the HER2-RAS-MEK-ERK signaling pathway. The available data underscores its ability to induce apoptosis and cell cycle arrest in cancer cells. However, to advance its development as a potential therapeutic, further research is warranted. Future studies should focus on:

-

Determining the IC50 values of this compound across a wider panel of cancer cell lines to assess its broader anti-cancer spectrum.

-

Conducting detailed quantitative analyses of apoptosis and cell cycle distribution to provide more precise insights into its cellular effects.

-

Performing comprehensive in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile in various preclinical models.

-

Elucidating the upstream regulators of HER2 that are affected by this compound to gain a more complete understanding of its molecular mechanism.

The continued investigation of this compound holds the potential to contribute to the development of novel and effective cancer therapies.

References

Broussoflavonol F: A Technical Guide to its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid isolated from the plant Broussonetia papyrifera, has garnered attention for its potential therapeutic properties. While much of the existing research has focused on its anti-cancer activities, the structural characteristics of this compound suggest a strong potential for significant anti-inflammatory effects. This technical guide synthesizes the current understanding of the anti-inflammatory properties of closely related compounds and the extracts of Broussonetia papyrifera, providing a framework for future research and drug development centered on this compound. This document outlines the probable mechanisms of action, focusing on the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and provides detailed experimental protocols for assessing its anti-inflammatory efficacy.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This compound belongs to the flavonol subclass of flavonoids, a group of plant secondary metabolites renowned for their diverse pharmacological activities. Flavonoids isolated from Broussonetia papyrifera have demonstrated significant anti-inflammatory effects, suggesting that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2]

Quantitative Data on the Anti-inflammatory Effects of Broussonetia papyrifera Constituents

While specific quantitative data for this compound is not yet widely available in the public domain, studies on other flavonoids and extracts from Broussonetia papyrifera provide valuable insights into its potential efficacy. The following table summarizes the inhibitory effects of related compounds on key inflammatory markers.

| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / Inhibition | Reference |

| Broussochalcone A | NO Production | RAW 264.7 | LPS | IC50 = 5.8 µM | [1] |

| Papyriflavonol A | NO Production | RAW 264.7 | LPS | - | [1] |

| Kazinol A | NO Production | RAW 264.7 | LPS | - | [3] |

| Kazinol I | NO Production | RAW 264.7 | LPS | - | [3] |

| B. papyrifera Methanol Extract | NO Production | RAW 264.7 | LPS | Significant Inhibition | [1] |

Note: LPS refers to Lipopolysaccharide, a potent inducer of inflammation in macrophages. IC50 is the half-maximal inhibitory concentration.

Probable Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4] Based on the known activities of similar compounds, this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.[4]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound has been shown to modulate the HER2-RAS-MEK-ERK pathway, a MAPK pathway, in the context of cancer.[6] This suggests a similar mechanism may be at play in its anti-inflammatory action.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Key Experimental Protocols

To rigorously evaluate the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo assays are required.

In Vitro Assays

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for studying inflammation.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

Excessive NO production is a hallmark of inflammation.

-

Principle: The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

-

Western blotting is used to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκB, p65, ERK, p38).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the target proteins.

-

Add a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Caption: In vitro experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

The available evidence from studies on related compounds strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action is likely to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

However, to fully elucidate the therapeutic potential of this compound, further dedicated research is imperative. Future studies should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo testing.

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and other inflammatory markers.

-

In-depth Mechanistic Studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to confirm its effects on the NF-κB and MAPK pathways.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases, such as carrageenan-induced paw edema or DSS-induced colitis.

-

Structure-Activity Relationship Studies: Comparing the anti-inflammatory activity of this compound with other related flavonoids to understand the structural features crucial for its effects.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. This compound exhibited anti-proliferative and anti-angiogenesis effects in colon cancer via modulation of the HER2-RAS-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Activity of Broussoflavonol F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid predominantly isolated from Broussonetia papyrifera, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activity of this compound. While direct quantitative data for this compound remains limited in publicly available literature, this document synthesizes existing qualitative evidence and contextual data from related compounds and extracts of Broussonetia papyrifera. The guide details standardized experimental protocols for assessing antioxidant capacity and explores the potential signaling pathways, such as the Nrf2 pathway, that may be modulated by this compound. This information serves as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound as an antioxidant agent.

Introduction